molecular formula C6H14N4NaO5P B13444972 sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate

sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate

Cat. No.: B13444972
M. Wt: 276.16 g/mol
InChI Key: YKPMXHUEXDOROE-WCCKRBBISA-M
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Description

Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is a complex organic compound with significant biochemical and industrial relevance. This compound is known for its unique structure, which includes an amino acid derivative and a phosphinate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate typically involves multiple steps, starting with the preparation of the amino acid derivative. The process includes:

    Formation of the Amino Acid Derivative: This step involves the reaction of an amino acid with a carbamimidoyl chloride under controlled conditions to form the intermediate compound.

    Phosphination: The intermediate is then reacted with a phosphinic acid derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium periodate, leading to the formation of oxidized derivatives.

    Reduction: Reductive amination can be employed to modify the amino group, using reducing agents such as sodium cyanoborohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinate derivatives, while reduction can produce modified amino derivatives.

Scientific Research Applications

Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. This interaction is often mediated by the amino and phosphinate groups, which can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is unique due to its combination of an amino acid derivative and a phosphinate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H14N4NaO5P

Molecular Weight

276.16 g/mol

IUPAC Name

sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate

InChI

InChI=1S/C6H15N4O5P.Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);/q;+1/p-1/t4-;/m0./s1

InChI Key

YKPMXHUEXDOROE-WCCKRBBISA-M

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+]

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+]

Origin of Product

United States

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